![molecular formula C11H12N2OS B130085 [1-(1-Benzothiophen-2-yl)ethyl]urea CAS No. 171370-49-3](/img/structure/B130085.png)

[1-(1-Benzothiophen-2-yl)ethyl]urea

Descripción general

Descripción

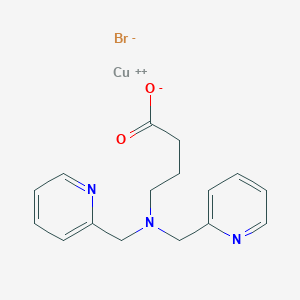

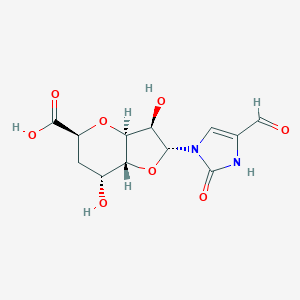

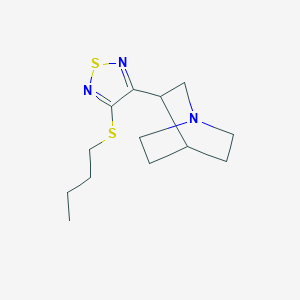

“[1-(1-Benzothiophen-2-yl)ethyl]urea” is a compound with the molecular formula C11H12N2OS . It is also known as Dehydroxyzyleuton and belongs to the class of organic compounds known as 1-benzothiophenes.

Molecular Structure Analysis

The molecular structure of “[1-(1-Benzothiophen-2-yl)ethyl]urea” consists of a benzothiophene ring attached to an ethylurea group . The molecule has a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds .Physical And Chemical Properties Analysis

“[1-(1-Benzothiophen-2-yl)ethyl]urea” has a density of 1.3±0.1 g/cm³, a boiling point of 389.6±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 63.8±0.3 cm³, a polar surface area of 83 Ų, and a molar volume of 172.7±3.0 cm³ .Aplicaciones Científicas De Investigación

Antimicrobial Applications

[1-(1-Benzothiophen-2-yl)ethyl]urea: and its derivatives have been studied for their potential as antimicrobial agents. They have shown efficacy against various microorganisms, including Candida albicans , Bacillus subtilis , Escherichia coli , and Staphylococcus aureus . These compounds could be further developed to treat bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Anticancer Potential

Benzothiophene derivatives, including [1-(1-Benzothiophen-2-yl)ethyl]urea , have been explored for their anticancer properties. They are known to inhibit cell proliferation in various cancer cell lines, making them promising candidates for the development of new anticancer drugs .

Agricultural Applications

In agriculture, benzothiophene derivatives have been utilized as herbicides and wood preservatives . Their ability to inhibit the growth of unwanted plants and protect agricultural products from decay extends the utility of [1-(1-Benzothiophen-2-yl)ethyl]urea in this field.

Material Science

The compound’s derivatives have potential applications in material science, particularly in the synthesis of novel materials with specific physicochemical properties . These materials could be used in various industries, including electronics and pharmaceuticals.

Environmental Science

[1-(1-Benzothiophen-2-yl)ethyl]urea: may play a role in environmental science, particularly in the development of chemicals that can reduce environmental pollution or treat contaminated sites. Its derivatives could be used to create more environmentally friendly pesticides and herbicides.

Biochemistry and Pharmacology

In biochemistry and pharmacology, the compound’s derivatives have been investigated for their biological activities, including their role as enzyme inhibitors and their antioxidant capacities . These properties are crucial for the development of drugs that can treat a variety of diseases, from metabolic disorders to chronic inflammation.

Safety and Hazards

The safety data sheet for a related compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “[1-(1-Benzothiophen-2-yl)ethyl]urea” with care, using protective clothing and working in a well-ventilated area .

Direcciones Futuras

A recent study has evaluated a series of benzo[b]thiophene-diaryl urea derivatives, including “[1-(1-Benzothiophen-2-yl)ethyl]urea”, for their potential anticancer effects . The study found that some of these compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the reference drug sorafenib . This suggests that “[1-(1-Benzothiophen-2-yl)ethyl]urea” and related compounds could be further optimized and studied as potential anticancer agents .

Propiedades

IUPAC Name |

1-(1-benzothiophen-2-yl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVDCQYUEYONIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1-Benzothiophen-2-yl)ethyl]urea | |

CAS RN |

171370-49-3 | |

| Record name | N-(1-Benzo(b)thien-2-ylethyl) urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)